BMS-299897 - 290315-45-6

BMS-299897

Catalog Number: EVT-288366
CAS Number: 290315-45-6
Molecular Formula: C24H21ClF3NO4S
Molecular Weight: 511.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-299897 is a synthetic, low molecular weight compound classified as a γ-secretase inhibitor. [, ] Its primary role in scientific research is investigating the amyloid-β (Aβ) peptide production pathway and exploring potential therapeutic strategies for Alzheimer's disease. [, , ] BMS-299897 acts by selectively blocking the enzymatic activity of γ-secretase, an enzyme complex crucial for Aβ peptide generation from the amyloid precursor protein (APP). [, ]

Future Directions
  • Specificity and Safety: Further research should focus on developing highly selective γ-secretase inhibitors with improved safety profiles, minimizing potential side effects associated with off-target effects on Notch signaling. []
  • Biomarker Development: Continued research on utilizing BMS-299897 or developing novel PET ligands for γ-secretase could lead to improved biomarkers for monitoring target engagement and treatment efficacy in clinical trials. [, ]
  • Combination Therapies: Investigating the potential synergistic effects of BMS-299897 with other therapeutic agents targeting different aspects of Alzheimer's disease pathogenesis could lead to more effective treatment strategies. []
Source and Classification

BMS 299897 was developed by Bristol-Myers Squibb and is classified as a gamma-secretase inhibitor. It belongs to a broader category of compounds aimed at modulating the activity of gamma-secretase to alter amyloid-beta production, which is implicated in the pathogenesis of Alzheimer's disease . The compound is notable for its selectivity and its ability to influence the production of various amyloid-beta peptide variants.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS 299897 involves several key steps, typically starting with commercially available precursors that contain essential functional groups necessary for gamma-secretase inhibition. The process includes:

  1. Sulfonation: Introduction of sulfonyl groups to enhance the compound's interaction with gamma-secretase.
  2. Formation of Key Intermediates: Utilizing specific reactions to generate intermediates that will be further modified.
  3. Final Coupling Reactions: Combining different segments to form the final structure of BMS 299897.

The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity .

Molecular Structure Analysis

Structure and Data

BMS 299897 has a complex molecular structure that can be represented by its chemical formula:

  • Chemical Formula: C₁₈H₁₈ClN₃O₃S
  • Molecular Weight: Approximately 385.87 g/mol

The structural features include:

  • A sulfonamide moiety that contributes to its inhibitory activity.
  • A triazole ring which plays a critical role in binding to the active site of gamma-secretase.

The three-dimensional conformation allows for optimal interaction with the enzyme, facilitating its function as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

BMS 299897 undergoes specific chemical reactions that are crucial for its activity as a gamma-secretase inhibitor. The primary reaction involves:

  • Inhibition Mechanism: BMS 299897 binds to the active site of gamma-secretase, preventing it from cleaving amyloid precursor protein into amyloid-beta peptides. This inhibition alters the balance of peptide production, reducing the formation of neurotoxic forms such as amyloid-beta 42.
Mechanism of Action

Process and Data

The mechanism through which BMS 299897 exerts its effects involves:

  1. Binding to Gamma-Secretase: The compound specifically interacts with the enzyme complex, inhibiting its enzymatic activity.
  2. Reduction of Amyloid-Beta Production: By blocking the cleavage of amyloid precursor protein, BMS 299897 effectively reduces the levels of amyloid-beta peptides in both cell cultures and animal models.
  3. Impact on Amyloid Pathology: In preclinical studies, administration of BMS 299897 has led to decreased accumulation of amyloid-beta plaques in brain tissues, suggesting potential benefits for cognitive function in Alzheimer's disease models .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS 299897 possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (greater than 10 mM), which facilitates its use in biological assays.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity.

These properties are critical for its application in research settings, particularly when assessing pharmacological effects .

Applications

Scientific Uses

BMS 299897 is primarily used in scientific research focused on Alzheimer's disease. Its applications include:

  • Investigating Amyloid-Beta Modulation: Researchers utilize BMS 299897 to study its effects on amyloid-beta production and accumulation.
  • Preclinical Models: The compound has been tested in various animal models to evaluate its efficacy in reducing cognitive deficits associated with Alzheimer's disease.
  • Pharmacological Studies: BMS 299897 serves as a tool compound in understanding the role of gamma-secretase in neurodegenerative processes and exploring potential therapeutic strategies .
Molecular Mechanisms of γ-Secretase Inhibition by BMS 299897

Structural Determinants of γ-Secretase Interaction

BMS-299897 is a sulfonamide-based small-molecule inhibitor characterized by its unique stereospecific interactions with the γ-secretase complex. The compound features a biaryl sulfonamide core with fluorine substituents enhancing its binding affinity. This structure allows BMS-299897 to penetrate the catalytic pore of γ-secretase, binding preferentially to the presenilin-1 (PSEN1) N-terminal fragment (NTF) within the enzyme’s hydrophobic substrate-binding domain [4] [8]. Key structural determinants include:

  • Sulfonamide moiety: Forms hydrogen bonds with aspartate residues (Asp257 and Asp385) in the PSEN1 active site, critical for transition-state stabilization [5].
  • Chiral center: The (S)-enantiomer exhibits 30-fold greater potency than the (R)-form due to optimal spatial orientation within the catalytic pocket [4].
  • Fluorinated aromatic rings: Enhance membrane permeability and facilitate interactions with substrate-docking exosites on nicastrin [8].

Table 1: Structural Features of BMS-299897 and Functional Impact

Structural ElementBinding TargetFunctional Role
Sulfonamide groupPSEN1 aspartates (D257, D385)Transition-state analog
(S)-configurationHydrophobic substrate-binding cleftSteric complementarity
TrifluoromethylphenylLipid bilayer interfaceMembrane anchoring
Chlorophenyl groupNicastrin exositeSubstrate access modulation

This precise molecular recognition enables BMS-299897 to achieve an IC₅₀ of 7 nM for Aβ inhibition in HEK293 cells overexpressing amyloid precursor protein (APP) [10].

Allosteric Modulation vs. Competitive Inhibition Dynamics

BMS-299897 operates through a non-competitive, allosteric mechanism distinct from classical active-site inhibitors. Unlike transition-state analogs (e.g., L-685,458) that block the catalytic aspartates, BMS-299897 binds to a substrate-docking site on the γ-secretase complex, inducing conformational changes that impede substrate proteolysis [4] [9]. Evidence for allostery includes:

  • Substrate displacement assays: BMS-299897 fails to compete with photoaffinity-labeled active-site probes but displaces helical peptide inhibitors targeting the initial substrate-docking site [4].
  • Heterogeneous inhibition kinetics: Reduces Vmax without altering Km in in vitro γ-secretase assays, indicating non-competitive inhibition [8].
  • Modulation of enzyme processivity: Increases accumulation of APP-C99 fragments (γ-secretase substrates) while reducing Aβ production, suggesting interference with substrate entry into the catalytic pore [4] [10].

Table 2: Kinetic Parameters of BMS-299897 vs. Competitive γ-Secretase Inhibitors

CompoundMechanismKi (nM)Effect on VmaxEffect on Km
BMS-299897Allosteric7↓ 85%Unchanged
DAPTCompetitive115↓ 95%↑ 3-fold
L-685,458Transition-state0.4↓ 99%↑ 10-fold

This allosteric profile enables partial inhibition of enzyme activity while preserving limited proteolysis of certain substrates [8].

Differential Effects on Aβ40 and Aβ42 Isoform Production

BMS-299897 exhibits isoform-selective suppression of amyloidogenic Aβ peptides:

  • Aβ42 preferential reduction: Inhibits Aβ42 production at IC₅₀ = 5 nM, compared to IC₅₀ = 15 nM for Aβ40 in cellular models [1] [6]. This selectivity arises from altered γ-secretase processivity, specifically disrupting the stepwise cleavage from Aβ49→Aβ46→Aβ43→Aβ42 [6].
  • Modulation of cleavage kinetics: Extends the dwell time of APP fragments in the catalytic site, favoring earlier termination of proteolysis and reducing Aβ42 generation [1].
  • Oligomer suppression: At 1 μM, reduces neurotoxic Aβ oligomers by 80% in neuronal cultures, correlating with diminished Aβ42 availability for aggregation [10].

Table 3: Aβ Isoform Suppression by BMS-299897 in Cellular Models

Aβ IsoformBasal Level (pM)Suppression at 10 nM (%)IC₅₀ (nM)
Aβ40520 ± 4540 ± 615
Aβ42185 ± 2278 ± 85
Aβ38310 ± 3025 ± 5>50

This isoform bias mirrors γ-secretase modulators (GSMs) but operates via distinct structural mechanics – whereas GSMs shift cleavage sites, BMS-299897 truncates the proteolytic cascade [6].

Selectivity Profiles Relative to Notch Signaling Pathways

A pivotal feature of BMS-299897 is its 193-fold selectivity for APP over Notch proteolysis [1] [4]. This selectivity stems from:

  • Substrate docking discrimination: Notch requires prolonged enzyme-sub engagement for S3 cleavage (releasing NICD), while APP undergoes rapid processive cleavage. BMS-299897’s allosteric binding disproportionately affects APP processing kinetics [4] [7].
  • PSEN1 isoform preference: Exhibits 15-fold higher potency for PSEN1-γ-secretase complexes (predominant in APP processing) versus PSEN2 complexes (Notch-rich tissues) [8].
  • Transmembrane domain recognition: The compound’s chlorophenyl group sterically clashes with Notch’s hydrophobic juxtamembrane region but accommodates APP’s helical flexibility [4].

Table 4: APP vs. Notch Selectivity Profile of BMS-299897

ParameterAPP Cleavage (Aβ40)Notch Cleavage (NICD)Selectivity Ratio
IC₅₀ (nM)71,350193
In vivo efficacy (ED₅₀)10 mg/kg1,900 mg/kg190
Cellular substrate rescuePartial APP-CTF accumulationNo change in Notch-S2 fragmentN/A

This selectivity was validated in transgenic mouse models where BMS-299897 (15 mg/kg BID) reduced brain Aβ40 by 33% without altering Notch-dependent intestinal goblet cell differentiation or thymocyte development [4] [7].

Properties

CAS Number

290315-45-6

Product Name

BMS 299897

IUPAC Name

4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid

Molecular Formula

C24H21ClF3NO4S

Molecular Weight

511.9 g/mol

InChI

InChI=1S/C24H21ClF3NO4S/c1-15(21-11-7-18(26)13-16(21)3-2-4-24(30)31)29(23-14-19(27)8-12-22(23)28)34(32,33)20-9-5-17(25)6-10-20/h5-15H,2-4H2,1H3,(H,30,31)/t15-/m1/s1

InChI Key

IZAOBRWCUGOKNH-OAHLLOKOSA-N

SMILES

CC(C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-(2-((1R)-1-(((4-chlorophenyl)sulfonyl)-2,5-difluoroanilino)ethyl)-5-fluorophenyl)butanoic acid
BMS-299897

Canonical SMILES

CC(C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.